molecular formula C9H7ClF2O B8595377 3-(3,4-Difluorophenyl)propanoyl chloride CAS No. 161712-76-1

3-(3,4-Difluorophenyl)propanoyl chloride

Cat. No. B8595377
M. Wt: 204.60 g/mol
InChI Key: DDDFLVOQZPSQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07939528B2

Procedure details

To a carbon disulfide solution (300 mL) containing AlCl3 (76.4 g, 572.6 mmol) at 0° C. was added a carbon disulfide solution (120 mL) of 3-(3,4-difluorophenyl)propanoyl chloride (33.4 g, 163.6 mmol) over 10 min. The solution was stirred for 30 min at 0° C. and heated to reflux for 4 hours. Upon cooling to room temperature the solution was carefully poured onto crushed ice. The carbon disulfide layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layers were dried over MgSO4 and the solvent removed in vacuo. The residual solid was purified by silica gel column chromatography (5-10% ethyl acetate/hexanes) yielding 19.3 g (114.9 mmol, 70% yield) of 5,6-difluoro-2,3-dihydro-1H-inden-1-one as a white solid. 1H NMR (400 MHz, CDCl3) delta ppm 7.50 (t, 1H, J=8.0 Hz), 7.24 (t, 1H, J=6.6 Hz), 3.09 (t, 2H, J=5.5 Hz), 2.72-2.69 (m, 2H).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
76.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[F:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][C:15](Cl)=[O:16])[CH:9]=[CH:10][C:11]=1[F:12]>C(=S)=S>[F:5][C:6]1[CH:7]=[C:8]2[C:9](=[CH:10][C:11]=1[F:12])[C:15](=[O:16])[CH2:14][CH2:13]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)CCC(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
76.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature the solution
ADDITION
Type
ADDITION
Details
was carefully poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The carbon disulfide layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residual solid was purified by silica gel column chromatography (5-10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2CCC(C2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 114.9 mmol
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.